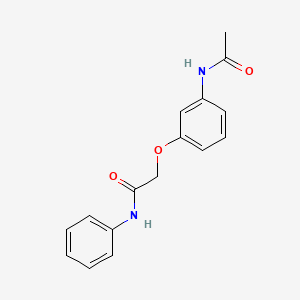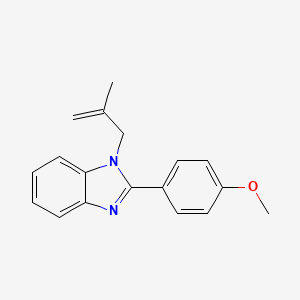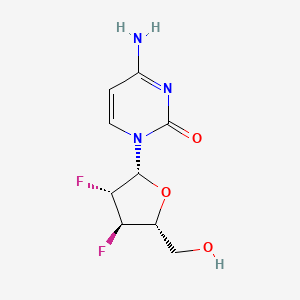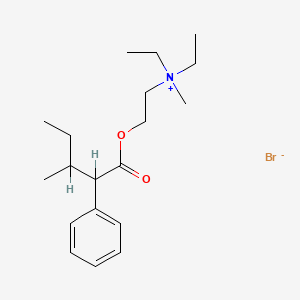
Bromuro de valetamato
Descripción general
Descripción
El bromuro de valetamato es un medicamento anticolinérgico utilizado principalmente para controlar las afecciones que implican espasmos del músculo liso, como el estreñimiento espástico, la dismenorrea y los calambres del tracto gastrointestinal . Actúa bloqueando la acción de la acetilcolina, un neurotransmisor que provoca contracciones musculares, lo que relaja los músculos lisos del cuello uterino y el intestino .
Aplicaciones Científicas De Investigación
El bromuro de valetamato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El bromuro de valetamato ejerce sus efectos bloqueando la acción de la acetilcolina en los receptores muscarínicos, que se encuentran en la superficie de las células del músculo liso. Esta inhibición evita la contracción de estos músculos, lo que lleva a la relajación y el alivio de los espasmos . Los objetivos moleculares involucrados incluyen los receptores muscarínicos de acetilcolina (mAChR), que desempeñan un papel crucial en la regulación del tono del músculo liso .
Análisis Bioquímico
Biochemical Properties
Valethamate bromide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a muscarinic acetylcholine receptor antagonist, inhibiting the action of acetylcholine . This interaction leads to the relaxation of smooth muscles in the gastrointestinal tract and cervix . The compound’s ability to block acetylcholine receptors is crucial for its therapeutic effects in managing smooth muscle spasms .
Cellular Effects
Valethamate bromide affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine on smooth muscle cells, leading to muscle relaxation . This inhibition affects cell signaling pathways, particularly those involving muscarinic acetylcholine receptors, and can alter gene expression and cellular metabolism . The compound’s impact on smooth muscle cells is beneficial in reducing spasms and associated pain .
Molecular Mechanism
The molecular mechanism of valethamate bromide involves its binding to muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine . This binding prevents the activation of these receptors, leading to muscle relaxation. Additionally, valethamate bromide may influence enzyme activity by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition prolongs the action of acetylcholine, further contributing to muscle relaxation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of valethamate bromide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that valethamate bromide remains stable under controlled conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained muscle relaxation, although the extent of this effect may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of valethamate bromide vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces smooth muscle spasms without causing significant adverse effects . At higher doses, valethamate bromide can lead to toxic effects, including blurred vision, increased heart rate, and constipation . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Valethamate bromide is involved in various metabolic pathways, primarily those related to its anticholinergic activity . The compound interacts with enzymes such as acetylcholinesterase, influencing the breakdown of acetylcholine . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects. Additionally, valethamate bromide may undergo metabolic transformations in the liver, leading to the formation of active or inactive metabolites .
Transport and Distribution
Within cells and tissues, valethamate bromide is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . This interaction affects the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy . Valethamate bromide’s distribution is crucial for its ability to target smooth muscle cells and exert its anticholinergic effects.
Subcellular Localization
Valethamate bromide’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall therapeutic effects. Understanding the subcellular distribution of valethamate bromide is essential for optimizing its clinical use .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El bromuro de valetamato se puede sintetizar mediante una serie de reacciones químicas que implican la esterificación de un ácido carboxílico con un alcohol, seguido de la cuaternización con una fuente de bromuro. La ruta sintética específica implica la reacción de bromuro de N,N-dietil-N-metil-2-(3-metil-2-fenilpentanoil)oxietanaminium con reactivos apropiados en condiciones controladas .
Métodos de producción industrial
En entornos industriales, la producción de this compound implica la síntesis química a gran escala utilizando reactivos de alta pureza y equipos avanzados para garantizar la coherencia y la calidad del producto final. El proceso normalmente incluye pasos como la esterificación, la cuaternización y la purificación mediante recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El bromuro de valetamato experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Implica la sustitución de un grupo funcional por otro.
Hidrólisis: Desglose del compuesto en sus partes constituyentes en presencia de agua.
Oxidación y reducción: Aunque menos comunes, estas reacciones pueden alterar el estado de oxidación del compuesto.
Reactivos y condiciones comunes
Reacciones de sustitución: Normalmente implican reactivos como haluros de alquilo o nucleófilos en condiciones suaves a moderadas.
Hidrólisis: A menudo se lleva a cabo en presencia de ácidos o bases a temperaturas elevadas.
Oxidación y reducción: Utilizan agentes oxidantes como el permanganato de potasio o agentes reductores como el borohidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como sus formas hidrolizadas o análogos sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
Hidrocloruro de drotaverina: Otro agente antiespasmódico utilizado para aliviar los espasmos del músculo liso.
Butibrometo de hioscina: Se utiliza comúnmente para tratar el dolor abdominal y los calambres.
Atropina: Un agente anticolinérgico bien conocido utilizado en varias aplicaciones médicas.
Singularidad
El bromuro de valetamato es único en su acción específica sobre los músculos lisos del cuello uterino y el intestino, lo que lo hace particularmente eficaz para controlar afecciones como la dismenorrea y los espasmos gastrointestinales. Su capacidad para acelerar el trabajo de parto al relajar los músculos cervicales también lo diferencia de otros agentes antiespasmódicos .
Propiedades
IUPAC Name |
diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGGHKJHDHLAZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049027 | |
| Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-22-2 | |
| Record name | Valethamate bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valethamate bromide [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl(methyl)(2-(3-methyl-2-phenylvaleryloxy)ethyl)ammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALETHAMATE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XFR940M2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Valethamate bromide?
A1: Valethamate bromide is a parasympatholytic drug, meaning it inhibits the actions of the parasympathetic nervous system. It primarily exerts its effects by blocking the action of acetylcholine at muscarinic receptors. [, , ]
Q2: What are the downstream effects of Valethamate bromide's action on muscarinic receptors?
A2: By blocking muscarinic receptors, Valethamate bromide reduces smooth muscle tone and contractions in various organs. This leads to a range of effects, including decreased gastrointestinal motility, reduced bladder spasms, and dilation of the pupils. [, ]
Q3: How does Valethamate bromide affect labor and delivery?
A3: While its exact mechanism in labor is not fully understood, Valethamate bromide is proposed to accelerate the first stage of labor by promoting cervical dilation. This effect is likely due to its antispasmodic action on the smooth muscle of the cervix. [, , , ]
Q4: What is the molecular formula and weight of Valethamate bromide?
A4: The molecular formula of Valethamate bromide is C19H31BrN2O2, and its molecular weight is 399.37 g/mol. []
Q5: Is there spectroscopic data available for Valethamate bromide?
A5: Yes, several studies have employed analytical techniques to characterize Valethamate bromide. High-Performance Thin Layer Chromatography (HPTLC) studies revealed a specific Rf value for Valethamate bromide, indicating its chromatographic behavior. [] Additionally, UV-Spectrophotometric analysis demonstrated a strong absorption peak at 227 nm, providing a characteristic spectroscopic feature for its identification and quantification. [] These methods are valuable for quality control and assurance during drug development and manufacturing. [, , ]
Q6: Are there alternative drugs to Valethamate bromide for labor induction?
A7: Yes, other drugs like Dinoprostone and Drotaverine hydrochloride are also used for cervical ripening and labor induction. Comparative studies have shown varying levels of efficacy and safety profiles for these agents. [, , , , ]
Q7: Has Valethamate bromide been investigated for use in veterinary medicine?
A9: Yes, Valethamate bromide has been used in veterinary medicine for similar indications as in humans, particularly for its antispasmodic properties in cases like uterine inertia and incomplete cervical dilation in animals like cows and buffaloes. [, , , , , ]
Q8: What are the key areas for future research on Valethamate bromide?
A10: More robust clinical trials with larger sample sizes and rigorous methodologies are needed to establish the true efficacy and safety profile of Valethamate bromide in labor induction. Furthermore, exploring its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) in pregnant women, is crucial. [, ]
Q9: Are there any concerns regarding the use of Valethamate bromide during pregnancy?
A11: While Valethamate bromide is used to facilitate labor, its safety profile during pregnancy requires further investigation. Assessing potential risks and long-term effects on both mother and fetus is essential. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


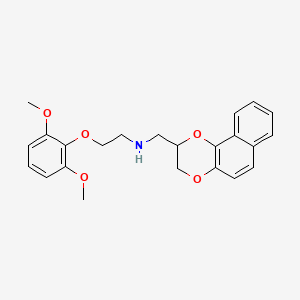
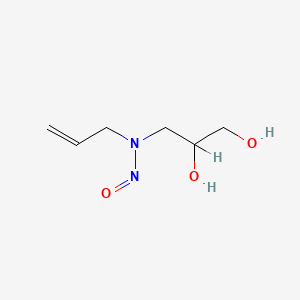
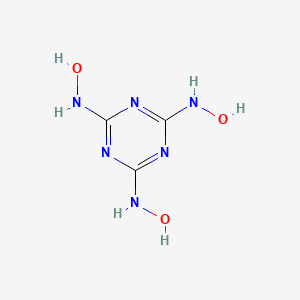
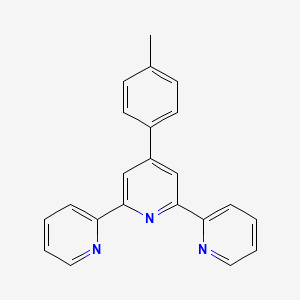
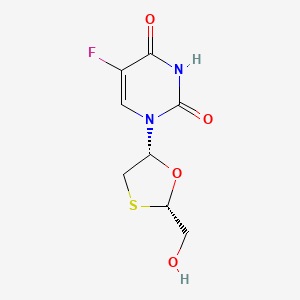
![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)
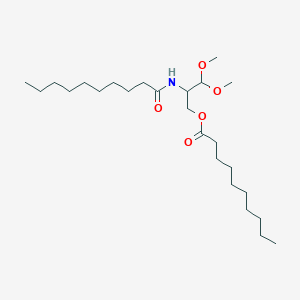
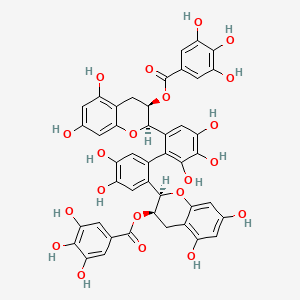
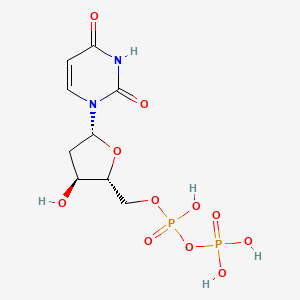
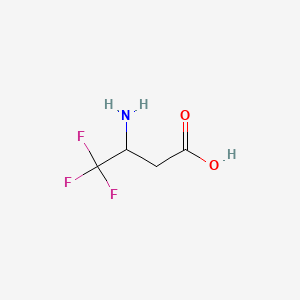
![3-[(2,4-dichlorophenyl)methyl]-1-phenylthiourea](/img/structure/B1216555.png)
